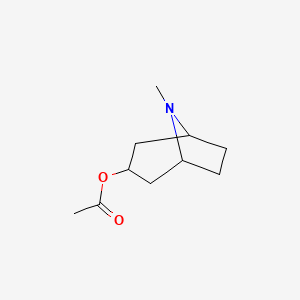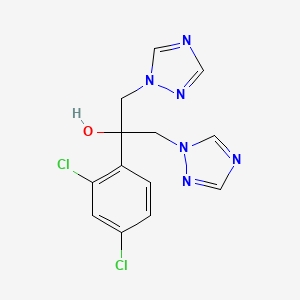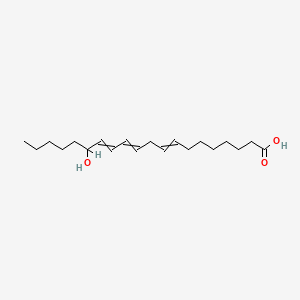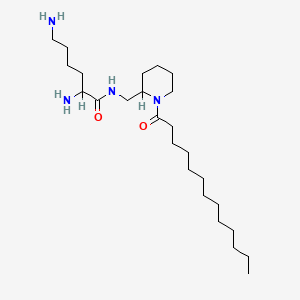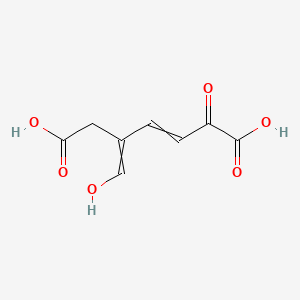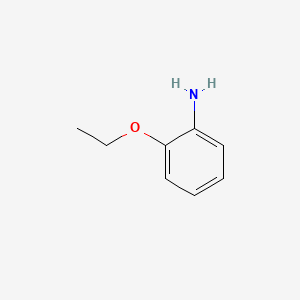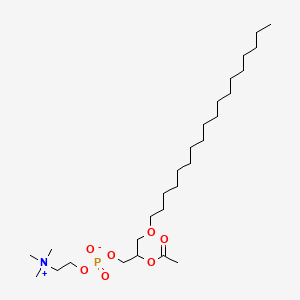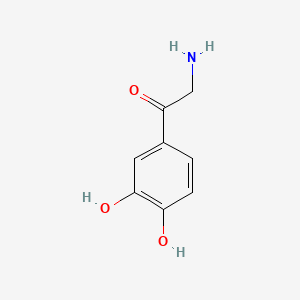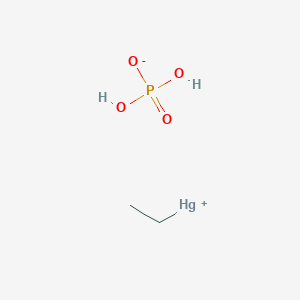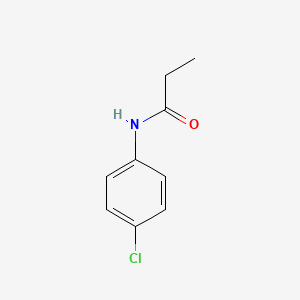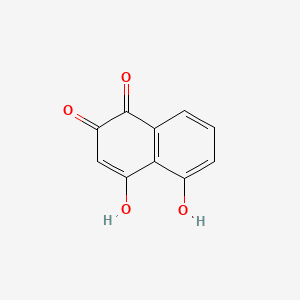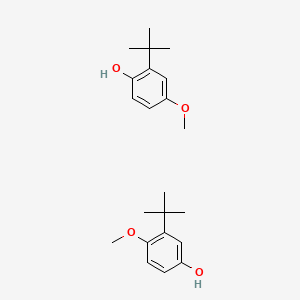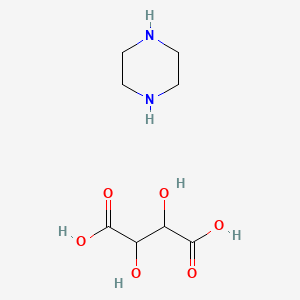
Piperate Tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperate Tartrate is a compound that combines piperic acid and tartaric acid Piperic acid is derived from piperine, the alkaloid responsible for the pungency of black pepper, while tartaric acid is a naturally occurring organic acid found in many plants, particularly grapes
准备方法
Synthetic Routes and Reaction Conditions
Piperate Tartrate can be synthesized through the esterification of piperic acid with tartaric acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 60-80°C, for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous reactors. The reactants are fed into the reactor, where they undergo esterification under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
Piperate Tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form piperonal and other oxidation products.
Reduction: Reduction of this compound can yield dihydropiperic acid and tetrahydropiperic acid.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as sodium amalgam are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Piperonal and piperonylic acid.
Reduction: Dihydropiperic acid and tetrahydropiperic acid.
Substitution: Various substituted piperate derivatives.
科学研究应用
Piperate Tartrate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of fragrances, perfumes, and flavorants.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of UV protection agents and other cosmetic products.
作用机制
The mechanism of action of Piperate Tartrate involves its interaction with various molecular targets and pathways. This compound can inhibit certain enzymes, such as cytochrome P450 enzymes, which play a role in drug metabolism. It can also modulate signaling pathways involved in inflammation and oxidative stress, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
Piperic Acid: An intermediate in the synthesis of Piperate Tartrate, known for its use in producing fragrances and flavorants.
Piperine: The parent compound of piperic acid, responsible for the pungency of black pepper.
Tartaric Acid: A naturally occurring acid used in various industrial applications, including food and beverage production.
Uniqueness
This compound is unique due to its combined properties of piperic acid and tartaric acid. This combination allows it to exhibit a wide range of biological and chemical activities, making it a versatile compound for various applications.
属性
CAS 编号 |
133-36-8 |
|---|---|
分子式 |
C8H16N2O6 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C4H6O6/c1-2-6-4-3-5-1;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI 键 |
VNFVKWMKVDOSKT-LREBCSMRSA-N |
SMILES |
C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
手性 SMILES |
C1CNCCN1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
规范 SMILES |
C1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Key on ui other cas no. |
133-36-8 |
同义词 |
1,4 Diazacyclohexane 1,4 Piperazine 1,4-Diazacyclohexane 1,4-piperazine piperazine piperazine diacetate piperazine dihydrochloride piperazine hexahydrate piperazine hydrate piperazine hydrobromide piperazine hydrochloride piperazine monohydrochloride piperazine phosphate piperazine phosphate (1:1) Piperazine Phosphate Anhydrous piperazine salt piperazine sulfate Piperazine Tartrate piperazine tartrate (1:1), (R-(R*,R*))-isomer piperazine tartrate, (R-(R*,R*))-isomer piperazinium oleate Pripsen |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


